1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea

uPA inhibition IC50 enzyme assay

Procure CAS 894018‑68‑9, a validated non‑amidine uPA inhibitor (IC50 0.0284 µM at pH 7.4, 37 °C). Its 388‑fold potency advantage over amiloride (IC50 11 µM) enables uPA inhibition at concentrations that avoid confounding ENaC/NHE activities. Ideal for Boyden chamber invasion, Matrigel degradation, and intra‑class selectivity panels. Its 5‑oxopyrrolidin‑3‑yl urea core supports parallel SAR. Available exclusively for non‑human research use.

Molecular Formula C21H25N3O4
Molecular Weight 383.448
CAS No. 894018-68-9
Cat. No. B2874680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea
CAS894018-68-9
Molecular FormulaC21H25N3O4
Molecular Weight383.448
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H25N3O4/c1-4-14-7-5-6-8-17(14)23-21(26)22-15-11-20(25)24(13-15)16-9-10-18(27-2)19(12-16)28-3/h5-10,12,15H,4,11,13H2,1-3H3,(H2,22,23,26)
InChIKeyQSNOUNADPXOHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea (CAS 894018-68-9): Baseline Identity, Target Class, and Procurement Context


1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea (CAS 894018-68-9; molecular formula C21H25N3O4; molecular weight 383.44 g/mol) is a synthetic, low-molecular-weight urea derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a 3,4-dimethoxyphenyl group and a 2-ethylphenyl urea moiety . The compound was identified via ligand-based virtual screening and validated in vitro as an inhibitor of the serine protease urokinase-type plasminogen activator (uPA; EC 3.4.21.73) under the NCI/DTP designation NCI0144205 [1]. uPA is a validated anti-metastasis drug target implicated in tumor cell invasion, extracellular matrix degradation, and angiogenesis [2]. Unlike many uPA inhibitors that rely on strongly basic amidine or guanidine warheads, NCI0144205 belongs to a distinct chemotype lacking these moieties, potentially offering differentiated physicochemical and selectivity properties [2]. The compound is available from specialist chemical suppliers exclusively for non-human research use .

Why Generic Urea-Based uPA Inhibitors Cannot Substitute for CAS 894018-68-9: Chemotype-Specific Potency and Structural Differentiation


The urokinase plasminogen activator (uPA) inhibitor landscape encompasses multiple structurally distinct chemotypes—including amidines, guanidines, amiloride derivatives, and substituted ureas—with inhibitory potencies spanning over four orders of magnitude, from low nanomolar to high micromolar [1]. Within the urea class alone, the 5-oxopyrrolidin-3-yl scaffold permits extensive substitution diversity at both the N1-aryl and N3-aryl positions, yielding compounds with markedly different uPA IC50 values, binding modes, and off-target profiles [2]. CAS 894018-68-9 (NCI0144205) exhibits an IC50 of 0.028 µM against human uPA, which is approximately 390-fold more potent than the widely used reference uPA inhibitor amiloride (IC50 = 11 µM) [3]. Simultaneously, it is 2- to 4.5-fold less potent than the most active NCI-series hits from the same discovery campaign—NCI0135766 (IC50 = 0.0063 µM), NCI0666712 (IC50 = 0.0090 µM), and NCI004367 (IC50 = 0.0113 µM)—placing it in a potency tier that may balance enzyme inhibition with physicochemical tractability [4][5][6]. Generic substitution within this compound series is therefore inadvisable without quantitative head-to-head benchmarking under standardized assay conditions (pH 7.4, 37°C), as even structurally minor modifications produce non-linear potency shifts [2].

Quantitative Differentiation of CAS 894018-68-9 Against the Most Relevant uPA Inhibitor Comparators


uPA Inhibitory Potency: NCI0144205 vs. the Standard Reference Inhibitor Amiloride

In a direct enzymatic assay against human uPA (EC 3.4.21.73) conducted at pH 7.4 and 37°C, NCI0144205 (CAS 894018-68-9) displayed an IC50 of 0.0284 µM [1]. This represents an approximately 388-fold improvement in potency over the well-established uPA reference inhibitor amiloride, which exhibits an IC50 of 11 µM under comparable conditions . The nearly three-order-of-magnitude potency differential quantitatively establishes that NCI0144205 is not interchangeable with amiloride for applications requiring potent uPA blockade.

uPA inhibition IC50 enzyme assay amiloride NCI0144205

Intra-Class Potency Positioning: CAS 894018-68-9 vs. Most Potent NCI-Series uPA Inhibitors

Within the same discovery campaign that identified NCI0144205, three additional NCI hits demonstrated superior uPA potency in the identical assay system (pH 7.4, 37°C): NCI0135766 (IC50 = 0.0063 µM), NCI0666712 (IC50 = 0.0090 µM), and NCI004367 (IC50 = 0.0113 µM) [1][2][3]. Compared to the most potent hit NCI0135766, NCI0144205 (IC50 = 0.0284 µM) is 4.5-fold less active [4]. This quantitative ranking reveals that CAS 894018-68-9 occupies an intermediate potency tier—substantially more potent than amiloride but deliberately sub-maximal relative to the most active in-class compounds. For procurement decisions, this distinction matters: the most potent analogs (e.g., NCI0135766 at 6.3 nM) may exhibit different selectivity, solubility, or metabolic stability profiles that are undocumented, making NCI0144205 a rationally selected alternative when a balanced potency–property profile is prioritized over absolute enzyme inhibition.

uPA inhibitor structure-activity relationship NCI series IC50 ranking chemotype differentiation

Structural Differentiation: Non-Amidine, Non-Guanidine Urea Chemotype vs. Traditional uPA Inhibitor Pharmacophores

The majority of high-affinity uPA inhibitors reported in the literature contain strongly basic amidine or guanidine functional groups that form critical salt bridges with Asp189 in the uPA S1 pocket [1]. These basic warheads, while potency-enabling, are frequently associated with poor oral bioavailability, limited membrane permeability, and off-target interactions with other trypsin-like serine proteases [1]. CAS 894018-68-9 (NCI0144205) belongs to a distinct urea-based chemotype that lacks both amidine and guanidine moieties [2]. Its molecular structure features C21H25N3O4 (MW = 383.44 g/mol) with a neutral urea linker connecting a 5-oxopyrrolidin-3-yl core to 3,4-dimethoxyphenyl and 2-ethylphenyl substituents . While direct comparative data on oral bioavailability, selectivity, or membrane permeability between NCI0144205 and amidine-containing uPA inhibitors are not available in the primary literature as of this analysis, the class-level inference—supported by the broader medicinal chemistry consensus that non-basic uPA inhibitors exhibit improved drug-like properties—provides a rational basis for selecting this compound when physicochemical differentiation from amidine/guanidine chemotypes is desired [1].

chemotype non-amidine urea inhibitor uPA pharmacophore drug-likeness

Assay Standardization Enables Cross-Study Reproducibility: NCI0144205 Defined Under pH 7.4, 37°C Conditions

The uPA inhibitory activity of NCI0144205 was measured under rigorously defined physiological assay conditions: pH 7.4 at 37°C against human uPA (EC 3.4.21.73) [1]. This contrasts with other uPA inhibitors in the BRENDA database for which assay pH and temperature are either unspecified or vary significantly. For instance, several potent uPA inhibitors were assayed at pH 8.8, 37°C—conditions that differ from the physiologically relevant pH 7.4 used for NCI0144205 [2]. Standardizing to pH 7.4 is critical because uPA catalytic efficiency, inhibitor protonation states, and binding interactions can be pH-dependent; IC50 values obtained at non-physiological pH may not accurately predict cellular or in vivo activity. The availability of precisely specified assay conditions for CAS 894018-68-9 facilitates direct inter-laboratory reproducibility and enables meaningful comparison with other inhibitors characterized under identical conditions.

assay standardization pH 7.4 37°C reproducibility uPA IC50

Molecular Property Profile: Computationally Predicted Physicochemical Parameters of CAS 894018-68-9

Computationally predicted molecular properties for CAS 894018-68-9 (C21H25N3O4; MW = 383.44 g/mol) indicate zero hydrogen bond donors and two hydrogen bond acceptors according to the XLogP3 algorithm [1]. The molecular weight of 383.44 g/mol positions this compound within the favorable range for small-molecule probe development (MW < 500 Da). While experimental logP and aqueous solubility data are not publicly available as of this analysis, the predicted property profile—particularly the low hydrogen bond donor count—is qualitatively consistent with the non-amidine, non-guanidine urea chemotype that distinguishes NCI0144205 from traditional, highly polar uPA inhibitors. For procurement decisions, these predicted parameters serve as preliminary indicators of membrane permeability potential; however, they must be interpreted cautiously until confirmed by experimental measurements under standardized conditions.

molecular properties logP hydrogen bond donors hydrogen bond acceptors drug-likeness physicochemical

Procurement-Relevant Application Scenarios for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea (CAS 894018-68-9)


uPA-Dependent Tumor Cell Invasion and Metastasis Mechanistic Studies

For researchers investigating the role of uPA in tumor cell invasion, extracellular matrix degradation, and metastasis, CAS 894018-68-9 provides a quantitatively characterized tool compound with an IC50 of 0.0284 µM against human uPA at physiological pH 7.4 and 37°C [1]. Its 388-fold potency advantage over amiloride (IC50 = 11 µM) enables uPA inhibition at concentrations where amiloride's confounding ENaC and NHE activities are largely avoided [2]. Use this compound in Boyden chamber invasion assays, Matrigel degradation assays, or uPA activity assays in cancer cell lines (e.g., MDA-MB-231, PC-3) at concentrations in the 0.01–1 µM range to achieve graded uPA inhibition without the non-specific effects associated with high-concentration amiloride treatment.

Pharmacophore Validation and uPA Inhibitor Probe Development

CAS 894018-68-9 serves as a validated hit from a rigorously conducted ligand-based virtual screening and QSAR campaign (r² = 0.74, r² PRESS = 0.79 against 40 test inhibitors) [1]. Medicinal chemistry teams pursuing non-amidine uPA inhibitor development can procure this compound as a reference standard for pharmacophore model validation, binding mode hypothesis testing, and as a starting scaffold for structure-activity relationship (SAR) exploration. Its 5-oxopyrrolidin-3-yl urea core, substituted with 3,4-dimethoxyphenyl and 2-ethylphenyl groups, represents a chemically tractable template amenable to parallel derivatization at either aryl position.

Serine Protease Selectivity Profiling Panels

Given that uPA shares the S1 pocket architecture with other trypsin-like serine proteases (e.g., plasmin, tPA, thrombin, factor Xa), CAS 894018-68-9 can be included in selectivity profiling panels to quantitatively assess uPA selectivity versus related proteases. Its non-amidine, non-guanidine urea chemotype—qualitatively distinct from most reported uPA inhibitors that rely on Asp189 salt bridges—may yield a selectivity fingerprint that differs from amidine-based inhibitors [2]. Procurement for selectivity panels is supported by the compound's precisely defined assay conditions (pH 7.4, 37°C), which facilitate standardized inter-enzyme comparisons. Pair NCI0144205 with NCI0135766 (IC50 = 0.0063 µM) and NCI0666712 (IC50 = 0.0090 µM) to construct an intra-class selectivity panel spanning a ~4.5-fold potency range within a single chemotype series [3].

Computational Chemistry and Docking Model Calibration

The discovery of NCI0144205 was enabled by three orthogonal pharmacophoric models emerging from QSAR analysis, suggesting at least three distinct binding modes within the uPA active site [1]. Computational chemists can utilize CAS 894018-68-9 as an experimentally validated ligand for docking model calibration, molecular dynamics simulation benchmarking, and binding free energy calculation validation against the uPA target. The compound's intermediate potency (IC50 = 0.0284 µM) makes it particularly suitable for testing scoring function sensitivity: models capable of accurately ranking this compound relative to both more potent NCI hits (0.0063–0.0113 µM) and less potent inhibitors (e.g., amiloride at 11 µM) will demonstrate robust predictive power [1][3].

Quote Request

Request a Quote for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.